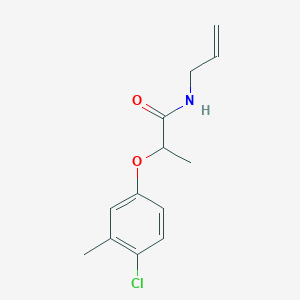![molecular formula C16H15N5O3S B4506345 N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide](/img/structure/B4506345.png)
N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide
Übersicht
Beschreibung
The compound appears to contain a 1,3,4-thiadiazole ring, which is a type of heterocyclic compound. These types of compounds are often used in medicinal chemistry due to their wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR, IR, and MS, as well as elemental analysis .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques. Unfortunately, without specific data, I can’t provide a detailed analysis .Wissenschaftliche Forschungsanwendungen
Synthesis and Complexation
The synthesis and complexation behavior of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide derivatives have been explored, highlighting their potential in forming mononuclear cobalt(III) complexes. These complexes exhibit distinct structural properties, including non-symmetrical compartmental ligand formations and hydrogen-bonded interactions, contributing to the understanding of metal-ligand coordination chemistry. Such compounds demonstrate the intricate design and potential application in materials science and coordination chemistry (Crane et al., 2004).
Antimicrobial and Anti-inflammatory Activities
Derivatives of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide have been investigated for their antimicrobial and anti-inflammatory activities. Research indicates that certain compounds exhibit promising antibacterial activity against various pathogens and potential anti-inflammatory effects. These findings suggest a valuable application in developing new antimicrobial and anti-inflammatory agents (Sowmya et al., 2017).
Insecticidal Assessment
The utility of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide derivatives in pest control has been explored through the synthesis of novel heterocycles showing insecticidal properties against the cotton leafworm, Spodoptera littoralis. This research opens up potential applications in agriculture for effective pest management solutions (Fadda et al., 2017).
Glutaminase Inhibition for Cancer Therapy
Investigations into the derivatives of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide have identified potential applications in cancer therapy. Some derivatives have been found to act as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS), suggesting a promising avenue for therapeutic intervention in cancer treatment (Shukla et al., 2012).
Antioxidant and Antimicrobial Properties
Further research on N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide derivatives has revealed their significant antioxidant and antimicrobial activities. These properties highlight the potential of these compounds in the development of new pharmaceuticals with enhanced therapeutic efficacy (Al-Khazragie et al., 2022).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O3S/c1-24-10-14-18-19-16(25-14)17-13(22)9-21-15(23)8-7-12(20-21)11-5-3-2-4-6-11/h2-8H,9-10H2,1H3,(H,17,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXNUYZKONZCTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN=C(S1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(3-chlorobenzyl)sulfonyl]-N-ethyl-3-piperidinecarboxamide](/img/structure/B4506272.png)
![4-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine](/img/structure/B4506289.png)
![N-cyclopentyl-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B4506297.png)
![N-cyclopropyl-4-methyl-2-[(2-methylpropyl)amino]-1,3-thiazole-5-carboxamide](/img/structure/B4506300.png)

![N-(2-fluorophenyl)-2-{4-[methyl(methylsulfonyl)amino]phenoxy}acetamide](/img/structure/B4506320.png)
![N-[2-(1-benzylpiperidin-4-yl)ethyl]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B4506324.png)
![4-methoxy-N-{4-[3-(methylamino)-3-oxopropyl]phenyl}benzamide](/img/structure/B4506332.png)
![1-[(4-methoxy-1H-indol-1-yl)acetyl]piperidine-3-carboxylic acid](/img/structure/B4506338.png)
![2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B4506341.png)
![1-[(4-fluorobenzyl)sulfonyl]-N-[4-(4-morpholinyl)benzyl]-4-piperidinecarboxamide](/img/structure/B4506349.png)
![(1-methyl-1H-indol-2-yl)[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]methanone](/img/structure/B4506355.png)

![ethyl 4-[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]-1-piperazinecarboxylate](/img/structure/B4506373.png)
